Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both thiazole and pyrimidine rings These rings are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate typically involves the reaction of thiazole derivatives with pyrimidine carboxylates. One common method includes the condensation of 2-aminothiazole with ethyl 2-chloro-5-formylpyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytarabine.
Uniqueness
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate is unique due to its combined thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)7-5-12-8(13-6-7)9-11-3-4-16-9/h3-6H,2H2,1H3 |
InChI Key |
RBJNLROUNTUHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CS2 |
Origin of Product |
United States |
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